molecular formula C8H13BrCl2N4 B6165219 5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride CAS No. 1993009-79-2

5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride

Cat. No. B6165219
CAS RN: 1993009-79-2
M. Wt: 316
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride, also known as FB131468 , is a research chemical with the CAS number 99931-82-5 . Its molecular formula is C8H11BrN4 and it has a molecular weight of 243.1 g/mol . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: Brc1cnc(nc1)N2CCNCC2 . This indicates that the compound contains a bromine atom attached to a pyrimidine ring, which is further connected to a piperazine ring .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 243.11 g/mol . Its melting point is greater than 300°C .

Mechanism of Action

Target of Action

5-Bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound that primarily targets the Butyrylcholinesterase (BuChE) . BuChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and muscle control.

Mode of Action

The compound interacts with its target, BuChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased levels of acetylcholine can then enhance the transmission of signals in the nervous system.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting BuChE, the compound disrupts the normal function of this pathway, leading to changes in the transmission of nerve signals. The downstream effects of this disruption can vary, but they often involve changes in memory and muscle control.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in the concentration of acetylcholine in the nervous system . By inhibiting BuChE, the compound can increase the levels of acetylcholine, leading to enhanced nerve signal transmission. This can result in changes in memory and muscle control.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride in lab experiments include its ability to modulate the activity of certain enzymes, such as COX-2, and its potential anti-inflammatory and anti-cancer effects. The limitations of using this compound in lab experiments include the lack of knowledge about the exact biochemical and physiological effects of the compound, as well as the lack of data about its potential toxicity.

Future Directions

The potential future directions for 5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride research include further investigations into its mechanism of action, as well as studies to assess its potential toxicity. In addition, further research is needed to investigate the potential therapeutic applications of this compound, such as its potential to reduce the risk of certain types of cancer. Finally, further research is needed to investigate the potential synergistic effects of this compound with other compounds.

Synthesis Methods

5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride can be synthesized through a multi-step process. The first step involves the reaction of 2-amino-5-bromopyrimidine with piperazine in a solvent such as dimethylformamide (DMF). This reaction produces 5-bromo-2-(piperazin-1-yl)pyrimidine (5-BP). In the second step, 5-BP is treated with hydrochloric acid in a solvent such as methanol. This reaction produces this compound (this compound).

Scientific Research Applications

5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride has been studied for its potential applications in scientific research, particularly in the fields of drug discovery and development. In particular, this compound has been studied for its ability to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme plays a key role in inflammation and has been linked to the development of certain types of cancer. By modulating the activity of COX-2, this compound may be able to reduce the risk of certain types of cancer.

Safety and Hazards

This compound is classified as an Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and adequate ventilation are advised .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride involves the reaction of 5-bromo-2-chloropyrimidine with piperazine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "5-bromo-2-chloropyrimidine", "piperazine", "base (e.g. potassium carbonate)", "hydrochloric acid" ], "Reaction": [ "5-bromo-2-chloropyrimidine is reacted with piperazine in the presence of a base to form 5-bromo-2-(piperazin-1-yl)pyrimidine.", "The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 5-bromo-2-(piperazin-1-yl)pyrimidine." ] }

CAS RN

1993009-79-2

Molecular Formula

C8H13BrCl2N4

Molecular Weight

316

Purity

95

Origin of Product

United States

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